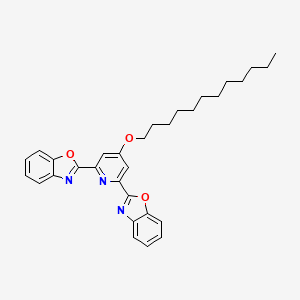

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two benzoxazolyl groups at the 2 and 6 positions and a dodecyloxy group at the 4 position. The presence of benzoxazolyl groups imparts significant photophysical properties, making it a subject of interest in the development of chemosensors and fluorescent materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzoxazole Rings: The initial step involves the synthesis of benzoxazole rings through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Substitution on Pyridine Ring: The benzoxazolyl groups are then introduced to the pyridine ring via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.

Introduction of Dodecyloxy Group: The final step involves the alkylation of the pyridine ring with a dodecyloxy group. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Alkyl halides, strong bases like potassium carbonate; reactions often require elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in the detection of metal ions due to its strong fluorescence properties.

Biology: Employed in bioimaging and as a marker for tracking biological processes.

Industry: Utilized in the development of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine primarily involves its interaction with specific molecular targets through its benzoxazolyl groups. These interactions can lead to changes in the electronic properties of the compound, resulting in fluorescence emission. The compound’s ability to bind to metal ions and other analytes makes it an effective chemosensor. The molecular pathways involved include photoinduced electron transfer and excited-state intramolecular proton transfer mechanisms.

Comparison with Similar Compounds

Similar Compounds

2,6-Bis(2-benzoxazolyl)pyridine: Lacks the dodecyloxy group, resulting in different solubility and photophysical properties.

2,6-Bis(2-benzoxazolyl)-4-methoxypyridine: Contains a methoxy group instead of a dodecyloxy group, leading to variations in its chemical reactivity and applications.

Uniqueness

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is unique due to the presence of the dodecyloxy group, which enhances its solubility in organic solvents and modifies its photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in various scientific fields.

Biological Activity

2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is a synthetic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound includes a pyridine ring substituted with two benzoxazole groups and a dodecyloxy chain. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating membrane penetration.

Antimicrobial Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that various benzoxazole derivatives showed activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The specific activity of this compound against these pathogens is yet to be fully characterized but is anticipated to follow similar trends due to its structural similarities.

Anti-inflammatory Properties

Benzoxazole derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit the synthesis of prostaglandins, which are mediators of inflammation . The potential of this compound in this regard could provide therapeutic benefits in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzoxazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications on the benzoxazole nucleus significantly influenced their activity levels .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain benzoxazole derivatives exhibited marked reductions in inflammation markers, suggesting potential for therapeutic use in inflammatory conditions .

- Cancer Cell Lines : Preliminary assays on cancer cell lines have shown that benzoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Data Summary

Properties

CAS No. |

669087-80-3 |

|---|---|

Molecular Formula |

C31H35N3O3 |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

2-[6-(1,3-benzoxazol-2-yl)-4-dodecoxypyridin-2-yl]-1,3-benzoxazole |

InChI |

InChI=1S/C31H35N3O3/c1-2-3-4-5-6-7-8-9-10-15-20-35-23-21-26(30-33-24-16-11-13-18-28(24)36-30)32-27(22-23)31-34-25-17-12-14-19-29(25)37-31/h11-14,16-19,21-22H,2-10,15,20H2,1H3 |

InChI Key |

HTIGEZIENFLBJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=NC(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.